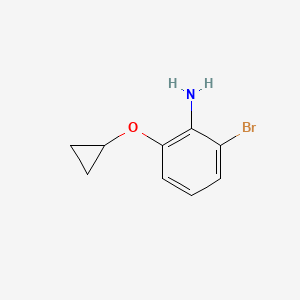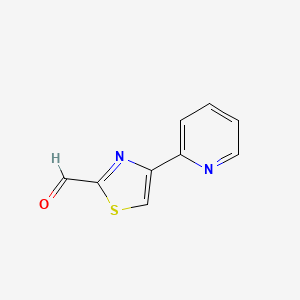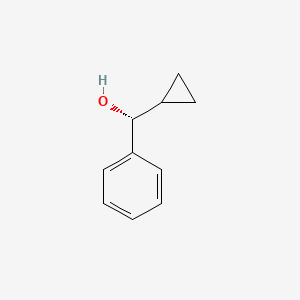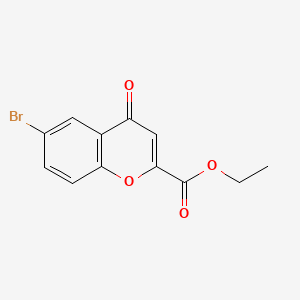
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 4th position, and an ethyl ester group attached to the carboxylic acid at the 2nd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester typically involves the following steps:
Bromination: The starting material, 4H-1-Benzopyran-2-carboxylic acid, undergoes bromination to introduce a bromine atom at the 6th position.
Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 4th position.
Esterification: Finally, the carboxylic acid group at the 2nd position is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine for bromination, oxidizing agents like potassium permanganate for oxidation, and ethanol for esterification.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The bromine and oxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-: Lacks the ethyl ester group.
4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester: Contains a chlorine atom instead of bromine.
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-hydroxy-, ethyl ester: Contains a hydroxyl group instead of an oxo group.
Uniqueness
4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, ethyl ester is unique due to the combination of the bromine atom, oxo group, and ethyl ester group. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Número CAS |
33513-40-5 |
|---|---|
Fórmula molecular |
C12H9BrO4 |
Peso molecular |
297.10 g/mol |
Nombre IUPAC |
ethyl 6-bromo-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3 |
Clave InChI |
BDESGNKGTJQLCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


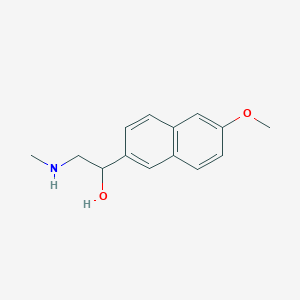
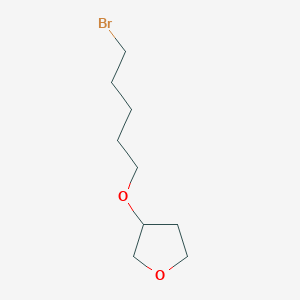
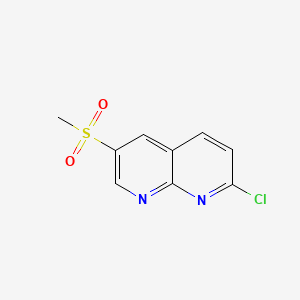
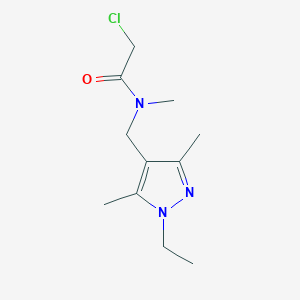



![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
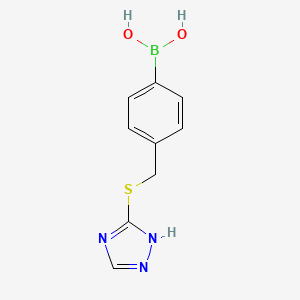
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
